![molecular formula C10H6F3N B2522901 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 51791-29-8](/img/structure/B2522901.png)
3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound with the molecular formula C10H6F3N . It has a molecular weight of 197.16 .
Molecular Structure Analysis
The InChI code for 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is 1S/C10H6F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is a powder at room temperature . It has a melting point of 92-94 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile, focusing on six unique fields:
Electrochemical Sensing
3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile: has been utilized in the development of electrochemical sensors. Its incorporation into polymeric films on electrode surfaces enhances the sensitivity and selectivity of the sensors. These modified electrodes can detect synthetic stimulants like 2-aminoindane, buphedrone, and naphyrone with high precision . The trifluoromethyl group plays a crucial role in the recognition and binding of these analytes, making it valuable for forensic applications.
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a trifluoromethyl group, is beneficial in the development of drugs with improved bioavailability and metabolic stability. It is particularly useful in the synthesis of heterocyclic compounds, which are essential in creating medications for treating cancer, infections, and inflammatory diseases .
Material Science
In material science, 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is used to create advanced polymers and coatings. These materials exhibit enhanced thermal stability, chemical resistance, and mechanical properties due to the presence of the trifluoromethyl group. Such polymers are applied in various industries, including aerospace, automotive, and electronics, where durability and performance are critical .
Agricultural Chemistry
This compound is also explored in agricultural chemistry for the development of new agrochemicals. Its derivatives can act as herbicides, fungicides, and insecticides, providing effective pest control solutions. The trifluoromethyl group contributes to the increased potency and environmental stability of these agrochemicals, making them more efficient and longer-lasting .
Catalysis
In the field of catalysis, 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is used as a ligand in various catalytic reactions. Its unique electronic properties enhance the activity and selectivity of catalysts, particularly in cross-coupling reactions and polymerization processes. This application is crucial for the efficient production of fine chemicals and polymers .
Analytical Chemistry
Analytical chemists utilize this compound in the development of novel analytical methods. Its incorporation into chromatographic and spectroscopic techniques improves the detection and quantification of various analytes. The trifluoromethyl group enhances the compound’s interaction with target molecules, leading to more accurate and sensitive analytical results .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQKDRPQUROPC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

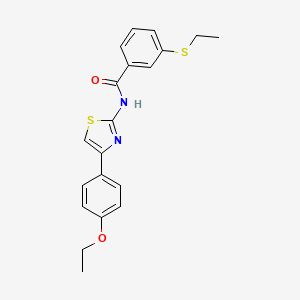
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)
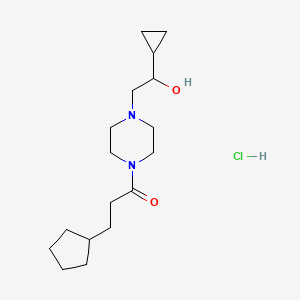

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)
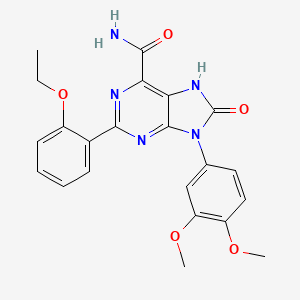
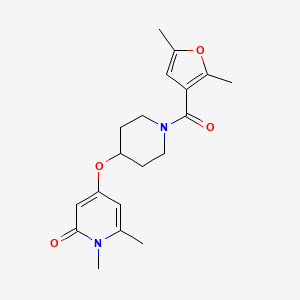
![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)
![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
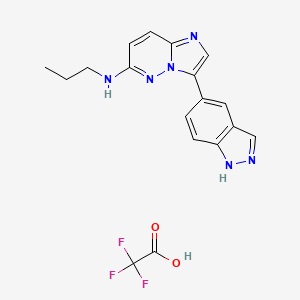
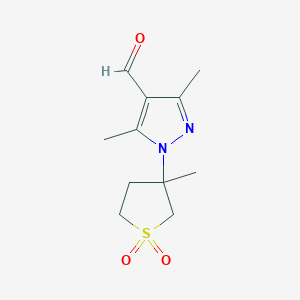
![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)
![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)